Cas no 1882669-13-7 (1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester)

1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester is a spirocyclic compound featuring a unique oxa-bridged structure, which imparts stability and reactivity useful in synthetic chemistry. The ethyl ester group enhances solubility in organic solvents, facilitating its use as an intermediate in the synthesis of complex molecules. Its spirocyclic core provides structural rigidity, making it valuable for applications in material science and pharmaceutical research. The compound’s reactivity allows for selective functionalization, enabling tailored modifications for specific synthetic pathways. Its stability under various conditions ensures consistent performance in multi-step reactions. This product is particularly suited for advanced organic synthesis and specialized chemical applications.
1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester structure
1882669-13-7 structure
Product name:1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester
CAS No:1882669-13-7
MF:C9H14O5
MW:202.204463481903
CID:5276767

1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester
    • Inchi: 1S/C9H14O5/c1-2-13-8(10)7-9(14-7)5-11-3-4-12-6-9/h7H,2-6H2,1H3
    • InChI Key: HXRCEDZMCSXKDV-UHFFFAOYSA-N
    • SMILES: O1C2(COCCOC2)C1C(OCC)=O

1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-699610-0.5g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
0.5g
$1165.0 2023-03-10
Enamine
EN300-699610-5.0g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
5.0g
$3520.0 2023-03-10
Enamine
EN300-699610-2.5g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
2.5g
$2379.0 2023-03-10
Enamine
EN300-699610-0.25g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
0.25g
$1117.0 2023-03-10
Enamine
EN300-699610-1.0g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
1g
$0.0 2023-06-07
Enamine
EN300-699610-0.1g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
0.1g
$1068.0 2023-03-10
Enamine
EN300-699610-10.0g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
10.0g
$5221.0 2023-03-10
Enamine
EN300-699610-0.05g
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
1882669-13-7
0.05g
$1020.0 2023-03-10

Additional information on 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester

Introduction to 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester (CAS No. 1882669-13-7)

1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester, identified by its CAS number 1882669-13-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound features a complex oxygen-rich core, making it a promising candidate for various applications in drug discovery and material science. The presence of multiple oxa groups and a spirocyclic framework imparts distinctive electronic and steric properties, which are highly relevant for designing novel bioactive molecules.

The compound’s molecular structure, 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester, consists of a spirocyclic backbone formed by the fusion of a cyclopentane ring with an oxetane ring. This arrangement creates a rigid scaffold that can be exploited for selective interactions with biological targets. The carboxylic acid ethyl ester functionality at the 2-position introduces both solubility advantages and potential sites for further derivatization, enhancing its utility in synthetic chemistry.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds with oxygen-rich environments in modulating biological pathways. The 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester scaffold has been explored in several studies for its potential as an intermediate in the synthesis of bioactive molecules. Its unique structural features make it an attractive building block for designing compounds with enhanced binding affinity and selectivity toward therapeutic targets.

In particular, the compound’s ability to engage with biological macromolecules has been investigated in the context of enzyme inhibition and receptor binding studies. The oxygen atoms in the spirocyclic core are predicted to participate in hydrogen bonding and hydrophobic interactions, which are critical for stabilizing protein-ligand complexes. This has led to its consideration as a lead compound in the development of novel inhibitors for various diseases.

One of the most compelling aspects of 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester is its versatility in chemical modification. The carboxylic acid ethyl ester can be hydrolyzed to yield a free carboxylic acid group or converted into other functional derivatives such as amides or esters. This flexibility allows researchers to fine-tune the physicochemical properties of the compound, making it adaptable for different pharmacological applications.

The synthesis of this compound has also been optimized to ensure high yields and purity levels. Modern synthetic methodologies have enabled the construction of its complex framework with precision, facilitating its use in large-scale preparations for research and development purposes. The growing interest in spirocyclic compounds has spurred further investigations into their pharmacological potential.

Current research indicates that derivatives of 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester exhibit promising activity against several biological targets. For instance, studies have demonstrated their efficacy in inhibiting key enzymes involved in inflammatory pathways. The structural motif is also being explored for its potential antiviral and anticancer properties, with preliminary results suggesting significant promise.

The compound’s stability under various conditions has been another area of focus. Its robustness in solution and solid states makes it suitable for long-term storage and repeated use in laboratory settings. Additionally, its compatibility with standard spectroscopic techniques enhances its suitability for structural elucidation and quality control processes.

The future prospects of 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester are vast, particularly as more detailed biological evaluations are conducted. Its unique structural features position it as a valuable scaffold for generating novel therapeutics with improved pharmacokinetic profiles. As computational methods advance, virtual screening approaches are being employed to identify optimal derivatives of this compound that may exhibit enhanced bioactivity.

In conclusion,1,5,8-Trioxaspiro[2.6]nonane-2-carboxylic acid, ethyl ester (CAS No. 1882669-13-7) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. Its complex spirocyclic structure, oxa-rich core, and versatile functionalization potential make it a compelling candidate for further exploration in drug discovery efforts worldwide.

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